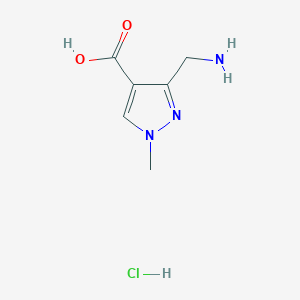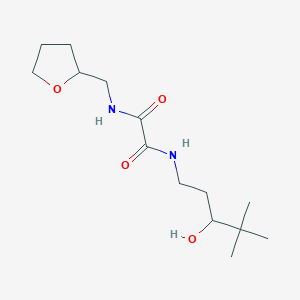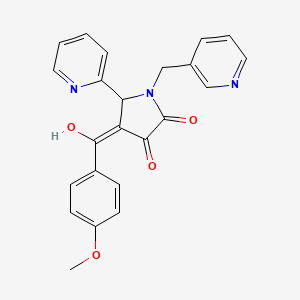
3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group and a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Méthodes De Préparation
The synthesis of 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it can be used as an intermediate in the synthesis of more complex molecules. In biology, it may serve as a building block for the development of bioactive compounds. In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Additionally, in the industry, it can be utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride include other pyrazole derivatives and aminomethyl-substituted compounds. For example, 3-(Aminomethyl)benzeneboronic acid hydrochloride and 4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride share structural similarities and may exhibit comparable reactivity and applications
Propriétés
IUPAC Name |
3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-3-4(6(10)11)5(2-7)8-9;/h3H,2,7H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRXSJUNQABMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride](/img/structure/B2608533.png)
![2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2608534.png)
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608545.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)
![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2608551.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2608552.png)

